molecular formula C3H7BO3S B14471817 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol CAS No. 66062-24-6

4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol

Cat. No.: B14471817
CAS No.: 66062-24-6
M. Wt: 133.97 g/mol
InChI Key: FEYQLQSMXDJOBV-UHFFFAOYSA-N
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Description

4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is an organosulfur compound that features a boron-containing heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol typically involves the reaction of a boronic acid derivative with a thiol compound. One common method is the reaction of 4-chloromethyl-1,3,2-dioxaborolane with a thiol in the presence of a base, such as sodium hydroxide, under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfonyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol involves its ability to interact with various molecular targets through its sulfanylmethyl and boron-containing groups. These interactions can lead to the formation of stable complexes with metals, which are useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is unique due to its boron-containing heterocyclic ring, which imparts distinct chemical properties compared to other sulfanylmethyl compounds. This uniqueness makes it valuable in specific applications, such as in the development of boron-based drugs and materials .

Properties

CAS No.

66062-24-6

Molecular Formula

C3H7BO3S

Molecular Weight

133.97 g/mol

IUPAC Name

(2-hydroxy-1,3,2-dioxaborolan-4-yl)methanethiol

InChI

InChI=1S/C3H7BO3S/c5-4-6-1-3(2-8)7-4/h3,5,8H,1-2H2

InChI Key

FEYQLQSMXDJOBV-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)CS)O

Origin of Product

United States

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